Unithiol

概要

作用機序

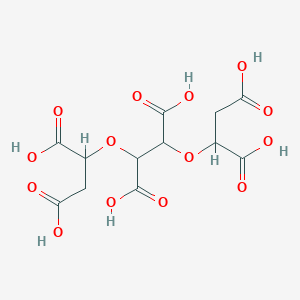

ユニチオールは、重金属と安定な錯体を形成することにより作用し、その後、腎臓から排泄されます。ユニチオールのチオール基は、血液や組織中のチオール毒と反応し、無毒の錯体を形成し、尿と一緒に排泄されます。 この毒の結合は、毒によって影響を受けた酵素系の回復につながります . この作用機序は、複合体と似ており、活性スルヒドリル基が解毒プロセスにおいて重要な役割を果たしています .

類似の化合物との比較

ユニチオールは、ジメルカプロールやスクシマーなどの他のキレート剤と比較されることがよくあります。 ユニチオールは、ジメルカプロールと比べて、水溶性が高く、毒性プロファイルが低くなっています スクシマーは鉛中毒の治療に効果的ですが、ユニチオールは、水銀中毒やヒ素中毒の治療など、より幅広い用途があります . これらのユニークな特性により、ユニチオールは、様々な分野で汎用性が高く、貴重な化合物となっています。

生化学分析

Biochemical Properties

Unithiol plays a significant role in biochemical reactions, particularly in the formation of complexes with numerous metals . The compound’s thiol groups contribute antioxidant activity under certain conditions . This compound has also been found to inhibit natural metallo-β-lactamases, enzymes that are produced by certain bacteria .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the activity of metallo-β-lactamases in carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a competitive inhibitor of meropenem hydrolysis by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 have been obtained using QM/MM modeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a case report documented a man who developed fixed drug eruption during treatment with this compound for mercury poisoning .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in vivo experiments in small animal models have demonstrated that this compound can prevent local tissue damage and death caused by a certain viper species .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a chelating agent, forming complexes with various heavy metals .

Transport and Distribution

Given its water solubility , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.

準備方法

ユニチオールは、様々な方法で合成することができます。一般的な合成経路の1つは、2,3-ジメルカプトプロパノールと亜硫酸ナトリウムを制御された条件下で反応させることです。この反応は通常、塩基性環境と中程度の温度を必要とし、目的生成物の形成を確実にする必要があります。 工業的な製造方法は、通常、反応器での大規模合成を行い、その後、精製工程によって最終生成物を純粋な形で得ます .

化学反応の分析

ユニチオールは、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。ユニチオールのチオール基は比較的安定していますが、アルカリ性条件(pH >7)下では酸化を受けやすくなります。 多くの金属との錯体の形成における役割に加えて、隣接するチオール基は、特定の条件下で抗酸化作用に寄与します . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主要な生成物には、様々な金属錯体とユニチオールの酸化型が含まれます .

科学研究での応用

ユニチオールは、科学研究において幅広い用途があります。化学においては、キレート剤として、金属結合特性の研究や、新しい金属ベースの薬物の開発に使用されています。生物学においては、重金属毒性の影響を調査し、金属中毒の治療法を開発するために使用されています。 医学においては、重金属中毒の解毒剤として、および水銀塩による腎不全患者の血液透析の補助剤として使用されています . 工業においては、重金属を含む産業廃水の処理や、鉱石からの貴金属の回収に使用されています .

科学的研究の応用

Unithiol has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal-binding properties and to develop new metal-based drugs. In biology, this compound is used to investigate the effects of heavy metal toxicity and to develop treatments for metal poisoning. In medicine, this compound is used as an antidote for heavy metal poisoning and as an adjunct to hemodialysis in patients with renal failure due to mercury salts . In industry, this compound is used in the treatment of industrial waste containing heavy metals and in the recovery of precious metals from ores .

類似化合物との比較

Unithiol is often compared with other chelating agents like dimercaprol and succimer this compound is more water-soluble and has a lower toxicity profile compared to dimercaprol While succimer is effective in treating lead poisoning, this compound has a broader range of applications, including the treatment of mercury and arsenic poisoning . These unique properties make this compound a versatile and valuable compound in various fields.

特性

IUPAC Name |

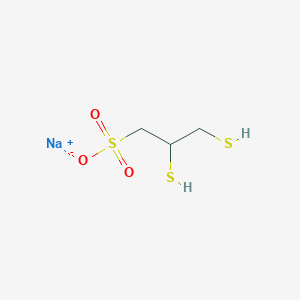

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)